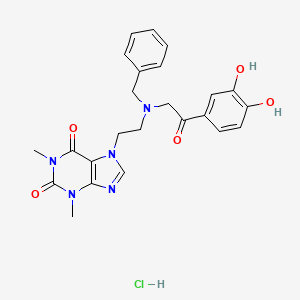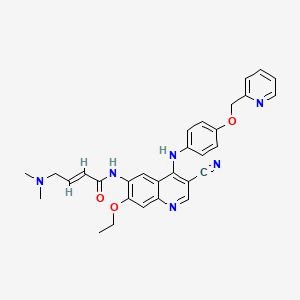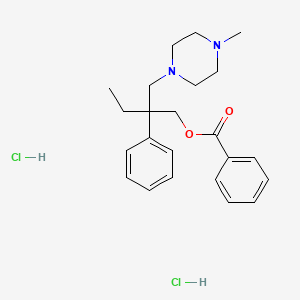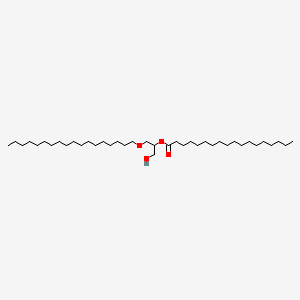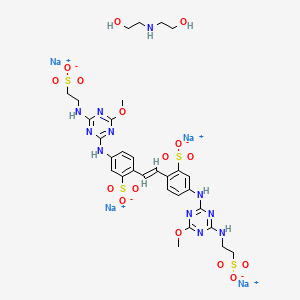
Einecs 285-889-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 285-889-5, also known as Spisulosine, is a marine-derived compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a sphingolipid analog isolated from the marine mollusk Spisula polynyma. This compound has shown promise in various fields, including cancer research and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spisulosine involves several steps, starting from commercially available starting materials. The key steps include the formation of the sphingoid base backbone, followed by the introduction of the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Spisulosine is still in the research and development phase, with efforts focused on optimizing the synthetic routes to make the process more cost-effective and scalable. The use of biotechnological methods, such as fermentation and enzymatic synthesis, is also being explored to produce Spisulosine in larger quantities.
化学反应分析
Types of Reactions
Spisulosine undergoes various chemical reactions, including:
Oxidation: Spisulosine can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on Spisulosine, potentially altering its biological properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups onto the Spisulosine molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Spisulosine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.
Major Products Formed
The major products formed from the reactions of Spisulosine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while substitution reactions may yield various substituted Spisulosine analogs.
科学研究应用
Spisulosine has a wide range of scientific research applications, including:
Cancer Research: Spisulosine has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It is being studied for its effects on various types of cancer, including breast cancer and melanoma.
Drug Development: The unique properties of Spisulosine make it a valuable candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Biological Studies: Spisulosine is used in biological studies to understand its mechanism of action and its effects on cellular processes. It is also used as a tool to study sphingolipid metabolism and signaling pathways.
Industrial Applications:
作用机制
The mechanism of action of Spisulosine involves its interaction with cellular membranes and sphingolipid metabolism. Spisulosine is known to disrupt the organization of lipid rafts in the cell membrane, leading to the activation of various signaling pathways. It induces apoptosis in cancer cells by activating stress-related pathways and inhibiting cell survival signals. The molecular targets of Spisulosine include sphingolipid-metabolizing enzymes and proteins involved in cell signaling and apoptosis.
相似化合物的比较
Spisulosine is unique compared to other sphingolipid analogs due to its marine origin and specific structural features. Similar compounds include:
Fumonisin B1: A mycotoxin that inhibits sphingolipid biosynthesis but has different biological effects compared to Spisulosine.
Ceramide: A naturally occurring sphingolipid involved in cell signaling and apoptosis, but with a different mechanism of action.
Sphingosine-1-phosphate: A bioactive lipid that regulates various cellular processes, but with distinct signaling pathways compared to Spisulosine.
属性
CAS 编号 |
85154-07-0 |
|---|---|
分子式 |
C30H37N11Na4O16S4 |
分子量 |
1027.9 g/mol |
IUPAC 名称 |
tetrasodium;2-(2-hydroxyethylamino)ethanol;5-[[4-methoxy-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-methoxy-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H30N10O14S4.C4H11NO2.4Na/c1-49-25-33-21(27-9-11-51(37,38)39)31-23(35-25)29-17-7-5-15(19(13-17)53(43,44)45)3-4-16-6-8-18(14-20(16)54(46,47)48)30-24-32-22(34-26(36-24)50-2)28-10-12-52(40,41)42;6-3-1-5-2-4-7;;;;/h3-8,13-14H,9-12H2,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,27,29,31,33,35)(H2,28,30,32,34,36);5-7H,1-4H2;;;;/q;;4*+1/p-4/b4-3+;;;;; |
InChI 键 |
LTXAVLISBVEICB-XIOYJQOGSA-J |
手性 SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCS(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCS(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCS(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCS(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


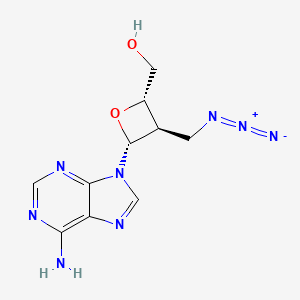
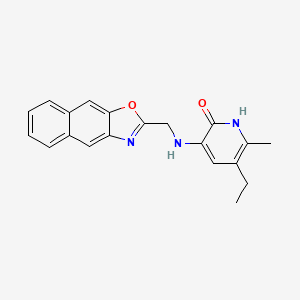
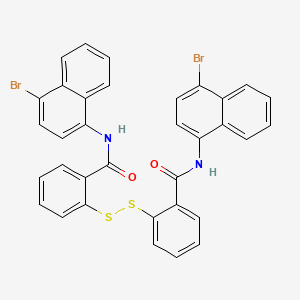
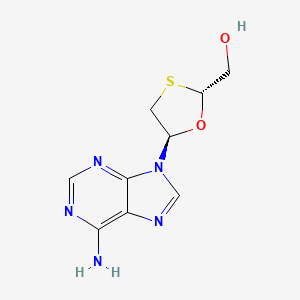


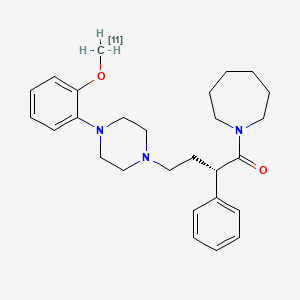
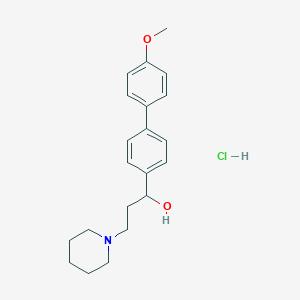
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
